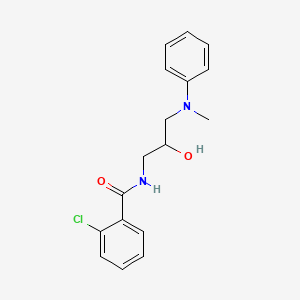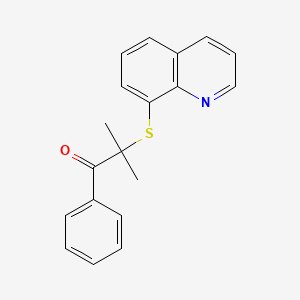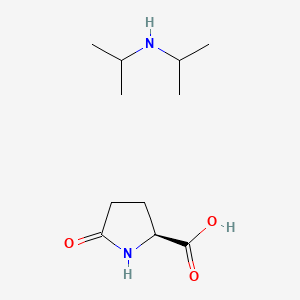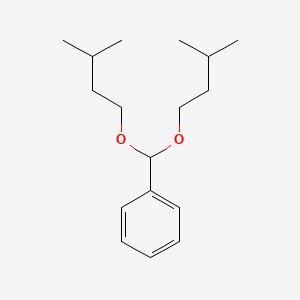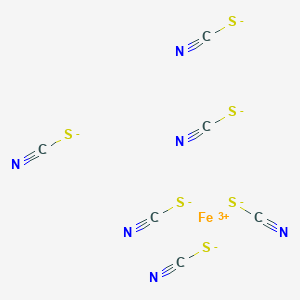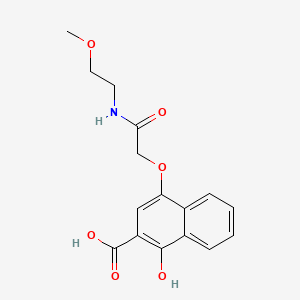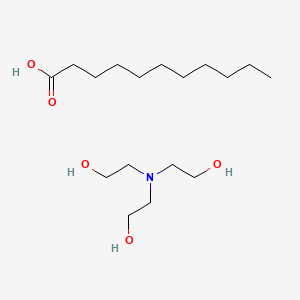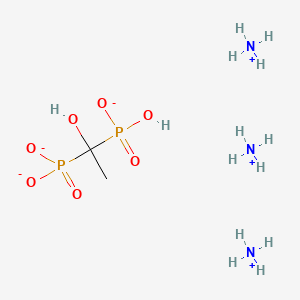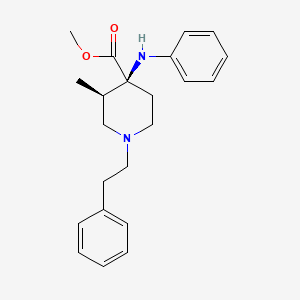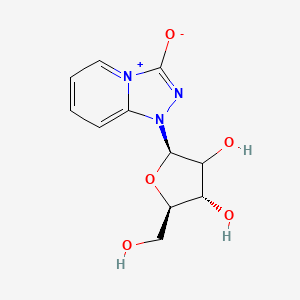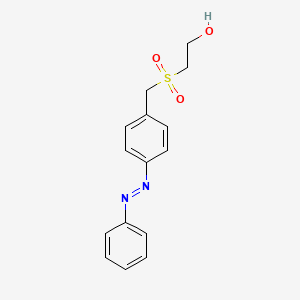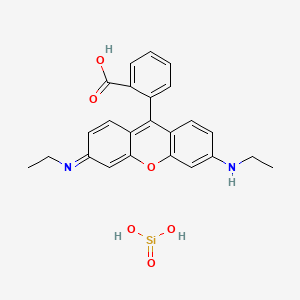
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 306-403-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 306-403-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of EINECS 306-403-0 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced process control systems. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: EINECS 306-403-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different scientific fields .
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 306-403-0 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 306-403-0 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various applications .
Scientific Research Applications
EINECS 306-403-0 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, EINECS 306-403-0 is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the production of materials and chemicals .
Mechanism of Action
The mechanism of action of EINECS 306-403-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
EINECS 306-403-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, and applications. Some of the similar compounds include those listed in the EINECS inventory with comparable molecular structures and properties .
Conclusion
EINECS 306-403-0 is a versatile compound with significant scientific research applications. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. By comparing it with similar compounds, its unique properties and potential can be better understood.
Properties
CAS No. |
97171-85-2 |
|---|---|
Molecular Formula |
C24H24N2O6Si |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
dihydroxy(oxo)silane;2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3.H2O3Si/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-4(2)3/h5-14,25H,3-4H2,1-2H3,(H,27,28);1-2H |
InChI Key |
JXQAXVDNJFZRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Si](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


